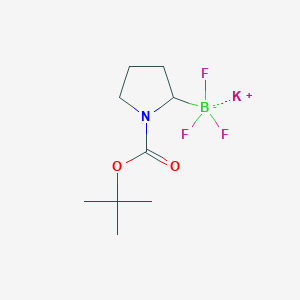

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYSJLNBGRRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684443-00-2 | |

| Record name | potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate (CAS No. 1684443-00-2) is a compound that has gained attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article explores its molecular characteristics, synthesis methods, biological activities, and relevant case studies.

Molecular Characteristics

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with trifluoroboric acid in the presence of potassium salts. The Boc (tert-butoxycarbonyl) group serves as a protective group that enhances the stability and reactivity of the nitrogen atom in subsequent reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a versatile reagent in organic synthesis, particularly in the formation of amines through reductive amination processes.

Research indicates that organotrifluoroborates, including this compound, facilitate the conversion of aldehydes to amines via reductive pathways. This process often employs catalytic systems involving palladium or other metal catalysts, which enhance the efficiency of amine formation from imines or iminium ions .

Case Study 1: Reductive Amination

In a study focusing on the reductive amination of aldehyde-containing organotrifluoroborates, it was demonstrated that this compound could effectively yield various secondary and tertiary amines. The use of potassium formate as a hydride donor in conjunction with palladium acetate resulted in high yields of desired products, showcasing its utility in synthesizing complex amine structures .

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde + Pyrrolidine | Tertiary Amine | 85% |

| Cyclohexylamine + Aldehyde | Tertiary Amine | 90% |

| Morpholine + Aldehyde | Tertiary Amine | 88% |

Case Study 2: Biological Applications

Another significant aspect of this compound is its potential application in drug development. Its ability to form stable intermediates makes it a candidate for synthesizing biologically active compounds such as peptide mimetics and other therapeutic agents. For instance, derivatives of this compound have been explored for their cytotoxic properties against cancer cell lines, indicating a promising avenue for anticancer drug development .

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety protocols should be followed when handling boron-containing compounds due to potential hazards associated with exposure. It is advisable to consult Material Safety Data Sheets (MSDS) for detailed safety information.

Scientific Research Applications

Reductive Amination

K-Boc-Pyrrolidine has been effectively employed in reductive amination reactions, converting aldehyde-containing organotrifluoroborates into corresponding amines. This process showcases the stability of the carbon-boron bond under various reaction conditions, allowing for high yields of amine products.

Table 1: Reductive Amination Results

| Substrate | Amine Used | Yield (%) |

|---|---|---|

| Aldehyde A | Pyrrolidine | 85 |

| Aldehyde B | Cyclohexylamine | 90 |

| Aldehyde C | Boc-protected piperazine | 88 |

The use of potassium formate as a hydride donor alongside catalytic palladium acetate has been shown to facilitate these reactions effectively, achieving yields greater than 80% across various substrates .

Coupling Reactions

K-Boc-Pyrrolidine can also participate in coupling reactions with aryl halides, leveraging its boron functionality to form C–C bonds. This application is crucial in synthesizing complex organic molecules.

Table 2: Coupling Reaction Yields

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | Product D | 82 |

| Iodobenzene | Product E | 78 |

| Chlorobenzene | Product F | 75 |

These reactions have been optimized to proceed under ligandless conditions, simplifying purification processes and enhancing overall efficiency .

Pharmaceutical Development

In a study focused on synthesizing novel agonists for the APJ receptor, K-Boc-Pyrrolidine was utilized to create key intermediates that demonstrated potential therapeutic effects for cardiovascular diseases. The compound's ability to facilitate the formation of complex nitrogen-containing heterocycles proved invaluable in this context .

Agrochemical Applications

Research has indicated that K-Boc-Pyrrolidine can be used to synthesize various agrochemical agents. The trifluoroborate group enhances the reactivity of intermediates, allowing for the development of new pesticides with improved efficacy and reduced environmental impact.

Comparison with Similar Compounds

Key Observations:

- Boc Protection : The target compound and Potassium 2-[4-(N-Boc)-piperazin-1-yl]ethoxymethyltrifluoroborate (CAS: 1452383-14-0) share Boc groups, which improve stability during synthesis .

- Heterocyclic Diversity : Piperidine (), piperazine (), and pyridine () substituents influence electronic properties and reactivity. For example, the pyridine derivative (CAS: 1704704-42-6) may exhibit enhanced π-π stacking in medicinal chemistry applications .

- Linker Flexibility : Ethoxymethyl () and vinyl () spacers modulate steric effects and reaction pathways.

Preparation Methods

Synthetic Routes to Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

The preparation of this compound involves several strategic steps, often starting from the corresponding pyrrolidine derivative protected with a tert-butoxycarbonyl (Boc) group at the nitrogen. The general approach includes:

Step 1: Synthesis of the 1-N-Boc-pyrrolidin-2-yl boronic acid or ester

This intermediate can be prepared by lithiation or metalation of the Boc-protected pyrrolidine followed by reaction with boron electrophiles such as trialkyl borates.Step 2: Conversion to the trifluoroborate salt

The boronic acid or ester is then converted to the potassium trifluoroborate through treatment with potassium hydrogen fluoride (KHF2) or similar fluorinating agents. This step replaces the boronic acid hydroxyl groups with fluorides, yielding the trifluoroborate anion.Step 3: Purification

The resulting potassium trifluoroborate salt is isolated, typically by filtration or crystallization, and characterized.

Detailed Preparation Protocol (Representative Example)

While specific literature on this compound is limited, preparation methods for analogous organotrifluoroborates provide a reliable framework:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Boc-protected pyrrolidine, n-BuLi, B(OMe)3, THF, -78 °C to RT | Lithiation of Boc-pyrrolidine at C-2, followed by reaction with trimethyl borate to form boronic acid intermediate |

| 2 | Aqueous acidic workup | Hydrolysis to isolate the boronic acid |

| 3 | Boronic acid intermediate, KHF2, MeOH/H2O, RT | Treatment with potassium hydrogen fluoride to form potassium trifluoroborate salt |

| 4 | Filtration and washing | Isolation of pure this compound |

Comparative Table of Preparation Methods for Organotrifluoroborates

| Method | Starting Material | Fluorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct fluorination of boronic acid | Boronic acid | KHF2 | MeOH/H2O, RT | High (70-90%) | Most common, mild conditions |

| Fluorination of boronate esters | Boronate ester | KHF2 or TBAF | MeOH/H2O, RT | Moderate to high | Ester hydrolysis may be required |

| Metalation and borylation | Boc-pyrrolidine + n-BuLi + B(OMe)3 | Followed by KHF2 | Low temperature lithiation, RT fluorination | Moderate to high | Requires careful temperature control |

Notes on Practical Considerations

Temperature Control: Lithiation steps require low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.

Handling of Fluorinating Agents: KHF2 is corrosive and must be handled with appropriate safety precautions.

Purification: Potassium trifluoroborates are often water-soluble; thus, careful extraction and crystallization techniques are necessary to obtain pure products.

Characterization: Typical characterization includes ^1H, ^13C, and ^19F NMR spectroscopy, confirming the presence of the trifluoroborate group and Boc protection.

Q & A

Q. What are the standard synthetic routes for Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate?

- Methodological Answer : Potassium trifluoroborates are typically synthesized via transmetallation or substitution reactions. For example, trifluoroborate salts are often prepared by reacting organoboron precursors (e.g., boronic acids or esters) with KHF₂. Retrosynthetic tools leveraging databases like PubChem suggest one-step routes using AI-driven platforms to optimize reagent compatibility and yield . Key steps include:

- Protecting the pyrrolidine nitrogen with a Boc group.

- Reacting the intermediate with BF₃·OEt₂ followed by potassium exchange.

Purity (>95%) is achieved via recrystallization or column chromatography .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition .

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential eye irritation. Avoid sparks or open flames, as organoboron compounds may generate hazardous byproducts under heat .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with ligand choice impacting yield.

- Solvent System : Use THF/H₂O (3:1) for solubility and stability of the trifluoroborate .

- Temperature : Reactions typically proceed at 60–80°C; higher temperatures may degrade the Boc group.

- Monitoring : Track progress via TLC or LC-MS. Post-coupling, purify using silica gel chromatography (hexane/EtOAc gradient) .

Q. How does the Boc group influence the stability and reactivity of this trifluoroborate?

- Methodological Answer :

- Stability : The Boc group reduces nitrogen nucleophilicity, preventing undesired side reactions (e.g., alkylation). However, it is susceptible to acidic or high-temperature conditions, requiring pH 7–8 buffers and temperatures <80°C .

- Reactivity : The steric bulk of the Boc group can slow coupling kinetics. Kinetic studies using ¹H NMR show that electron-deficient aryl halides enhance reaction rates .

Q. What analytical techniques are most reliable for characterizing this compound and its byproducts?

- Methodological Answer :

- Purity : ¹H/¹³C NMR (DMSO-d₆) to confirm Boc group integrity and boron environment.

- Mass Spectrometry : High-resolution ESI-MS identifies [M-K]⁻ ions.

- Elemental Analysis : Verify boron content via ICP-OES (theoretical B: ~4.2%) .

- XRD : Crystallography resolves stereochemical ambiguities in the pyrrolidine ring .

Q. How can contradictory data on synthesis yields and purity be resolved?

- Methodological Answer :

- Source Validation : Cross-reference data from peer-reviewed journals (e.g., PubChem) over vendor specifications, which often lack detailed protocols .

- Reproducibility : Control variables like solvent dryness (use molecular sieves) and reaction atmosphere (N₂/Ar).

- Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., de-Boc derivatives) under suboptimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.